molecular formula C27H39Cl2N2+ B592738 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride Hydrochloride CAS No. 1453171-61-3

1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride Hydrochloride

Cat. No. B592738
CAS RN: 1453171-61-3
M. Wt: 462.523
InChI Key: SQYNKOWNHQXLKW-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride, also known as “SIPr-HCl,” is a popular N-heterocyclic carbene (NHC) ligand that has been widely used in organic synthesis . It is also known as IDip HCl or IPr HCl . It is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands which exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .


Synthesis Analysis

1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride is used in organic synthesis, as well as a pharmaceutical intermediate . It is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . It is also used as a reagent in the synthesis of 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic Acid Methyl Ester (D476595); the methyl ester derivative of the drug Vadimezan .


Molecular Structure Analysis

The molecular formula of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride is C27H37ClN2 . The molecular weight is 425.05 . The SMILES string representation is [Cl-].CC©c1cccc(C©C)c1-n2ccn±c3c(cccc3C©C)C©C .


Chemical Reactions Analysis

1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride displays notable catalytic activity. It can act as an efficient catalyst in several organic transformations, including cross-coupling reactions, C-H activation, and Suzuki-Miyaura coupling, among others .


Physical And Chemical Properties Analysis

1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride is a solid at 20 degrees Celsius . It has a melting point of 278 degrees Celsius (dec.) . It is slightly soluble in water . It exhibits excellent thermal stability and can withstand high temperatures without decomposition or degradation .

Scientific Research Applications

  • Catalyst for Buchwald-Hartwig Aminations : It was used to synthesize functionalised, alkoxy-tethered derivatives which showed excellent catalytic activity in Buchwald–Hartwig aminations of aryl chlorides, significantly improving turnover frequency (TOF) compared to other versions (Krinsky et al., 2014).

  • Catalyst in Amination of Aryl Chlorides : This compound was found to provide efficient transformation rates as a catalyst precursor in the amination of aryl chlorides, demonstrating general and effective performance for various aryl halides (Huang et al., 1999).

  • Iron(III)-Containing Catalyst for Cross-Coupling Reactions : It was used to produce an effective iron(III)-containing imidazolium salt catalyst for the cross-coupling of aryl Grignard reagents with alkyl halides. The catalyst could be reused multiple times without significant loss of activity (Yan et al., 2012).

  • Palladium-Catalyzed Cross-Coupling Reactions : It proved highly efficient in palladium-catalyzed cross-coupling reactions of aryl bromides and electron-deficient aryl chlorides with organostannanes and silanes (Lee & Nolan, 2000; Grasa & Nolan, 2001).

  • Precursor for N-Heterocyclic Carbene Ligands and Catalysts : It was prepared as a precursor to widely used N-heterocyclic carbene (NHC) ligands and catalysts, demonstrating high yields in synthesis processes (Hintermann, 2007).

  • Palladium-Catalyzed Amination of Aryl Chlorides : This compound, as a pro-ligand associated with a palladium catalyst, showed efficiency for the amination of aryl chlorides under mild conditions (Shen et al., 2010).

  • Catalyst for Aryl Grignard Cross-Coupling of Alkyl Chlorides : A novel bis(imidazolium) salt was used to prepare an ionic iron(III) complex, which served as a highly efficient catalyst for aryl Grignard cross-coupling of alkyl chlorides. The catalyst was notable for its reusability (Zhang et al., 2014).

  • Catalyst in Nickel-Catalyzed Cross-Coupling Reactions : It was associated with nickel(II) acetylacetonate to efficiently cross-couple functionalized aryl bromides with organomanganese reagents (Leleu et al., 2006).

  • Electrochemical Reduction to Produce Nucleophilic Carbene : It was reduced electrochemically to produce a nucleophilic carbene, showing compatibility and persistence in the ionic liquid tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride is primarily through its role as a catalyst in various organic transformations. It is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands .

Safety and Hazards

1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride can cause skin irritation and serious eye damage . When inhaled, it may cause respiratory irritation . Adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles .

properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazole-1,3-diium;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.2ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;2*1H/q+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYNKOWNHQXLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39Cl2N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride Hydrochloride

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